

Isobenzofuran-1(3H)-ones as a class of heterocyclic compounds

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-methoxy-3H-isobenzofuran-1-one

Cat. No.: B1589357

[Get Quote](#)

An In-depth Technical Guide to Isobenzofuran-1(3H)-ones: Synthesis, Bioactivity, and Therapeutic Potential

Authored by a Senior Application Scientist

Foreword: The isobenzofuran-1(3H)-one, or phthalide, scaffold is a privileged heterocyclic motif that has garnered substantial interest across the scientific community.^[1] Characterized by a γ-lactone ring fused to a benzene nucleus, this structural class is deceptively simple, yet it underpins a vast array of naturally occurring and synthetic molecules with profound biological activities.^{[2][3]} This guide provides an in-depth exploration of the core chemistry, biological significance, and synthetic strategies related to isobenzofuran-1(3H)-ones, tailored for researchers, medicinal chemists, and professionals in drug development. Our narrative emphasizes the causality behind experimental designs and the self-validating nature of robust synthetic protocols.

The Phthalide Core: Nomenclature and Physicochemical Characteristics

The fundamental structure of isobenzofuran-1(3H)-one consists of a bicyclic system where a furanone ring is fused to a benzene ring.^[2] The numbering of the heterocyclic system is crucial for unambiguous communication of substituted derivatives.

Table 1: Key Physicochemical Properties of the Parent Isobenzofuran-1(3H)-one

Property	Value	Source
Molecular Formula	C ₈ H ₆ O ₂	[4][5]
Molecular Weight	134.13 g/mol	[4][6]
CAS Number	87-41-2	[4][5]
Appearance	White crystalline solid	
Melting Point	71-73 °C	
Boiling Point	290 °C	[6]
Solubility	Sparingly soluble in water, soluble in organic solvents like DMSO, ethanol, and acetone.	
logP (Octanol/Water)	1.35	[6]

Note: Experimental values can vary slightly depending on the source and experimental conditions.

The lactone functionality imparts a degree of polarity and hydrogen bond accepting capability, while the aromatic ring provides a hydrophobic surface, leading to a balanced amphiphilic character that is often advantageous for biological interactions.

Natural Occurrence and Ethnobotanical Significance

Phthalides are not mere laboratory curiosities; they are abundant in the natural world, particularly within the plant kingdom.[3][7] The Apiaceae (Umbelliferae) family is a prolific source, with genera such as Angelica, Ligusticum, and Apium (celery) being rich in these compounds.[7][8][9] Fungi, including Penicillium and Alternaria species, and even some liverworts, also produce a diverse array of phthalides.[7][8]

Historically, plants containing phthalides have been cornerstones of traditional medicine systems worldwide.^{[7][10]} For instance, extracts from *Angelica sinensis* (Dong Quai) and *Ligusticum chuanxiong* have been utilized for centuries in Traditional Chinese Medicine to manage cardiovascular conditions, inflammation, and menstrual disorders.^[10] The ethnobotanical uses of these plants often correlate with the now scientifically validated biological activities of their constituent phthalides.^[7]

Table 2: Prominent Natural Phthalides and Their Sources

Compound	Natural Source(s)	Traditional Use/Significance
(Z)-Ligustilide	<i>Angelica sinensis</i> , <i>Ligusticum chuanxiong</i>	Cardiovascular health, anti-inflammatory ^[10]
3-n-Butylphthalide (NBP)	<i>Apium graveolens</i> (Celery)	Digestive aid, neuroprotection ^{[2][11]}
Mycophenolic Acid	<i>Penicillium</i> species	Immunosuppressant (prodrug) ^{[2][8]}
Senkyunolide A	<i>Ligusticum chuanxiong</i>	Migraine treatment ^[8]

A Spectrum of Biological and Pharmacological Activities

The isobenzofuran-1(3H)-one scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities.^{[1][7]} This has made them attractive targets for drug discovery programs.

Anticancer and Cytotoxic Effects

A significant body of research highlights the antiproliferative potential of phthalide derivatives against various cancer cell lines.^[1] The cytotoxic effects are often quantified by IC₅₀ values, representing the concentration required to inhibit 50% of cell growth.^[1] For example, certain synthetic C-3 functionalized isobenzofuran-1(3H)-ones have demonstrated potent activity against lymphoma and myeloid leukemia cell lines, with some derivatives showing biological

activity superior to the commercial drug etoposide.[\[12\]](#) The mechanism of action can vary, but often involves the induction of apoptosis or cell cycle arrest.

Neuroprotective and Neurological Applications

Perhaps one of the most well-documented applications of phthalides is in the realm of neurology.[\[7\]](#) 3-n-Butylphthalide (NBP), originally isolated from celery seeds, has been approved as a drug for the treatment of ischemic stroke.[\[2\]](#) Its neuroprotective effects are multifaceted, involving antioxidant, anti-inflammatory, and anti-apoptotic pathways.

Furthermore, various isobenzofuranone derivatives have been investigated for their potential as novel antidepressant agents by modulating neurotransmitter systems.[\[1\]](#)

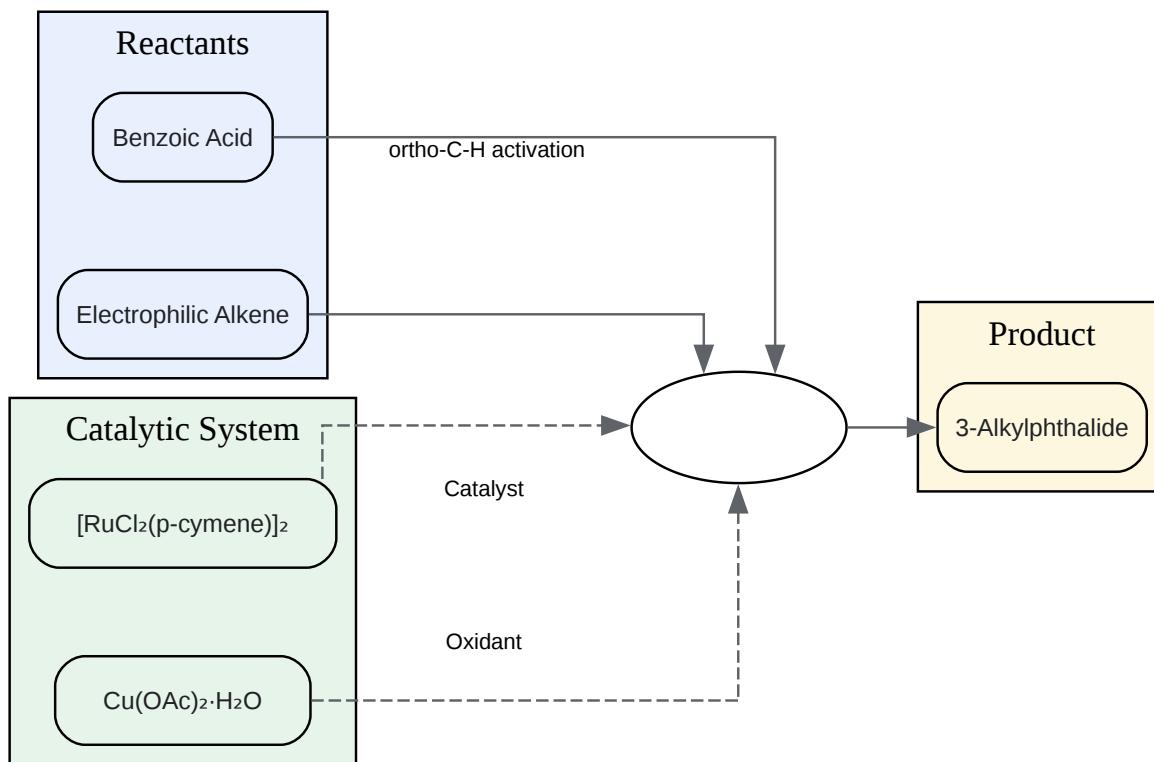
Antimicrobial and Antifungal Activity

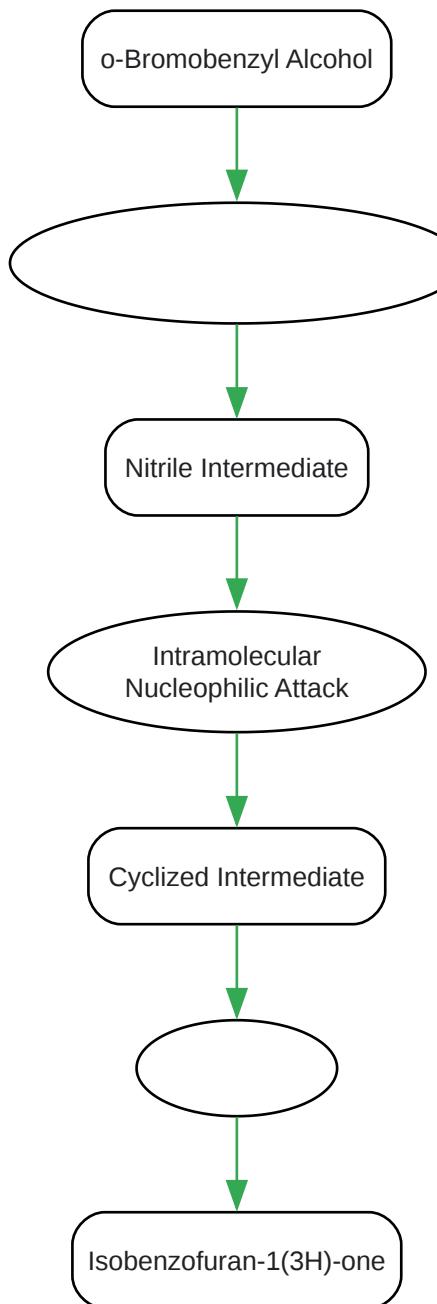
The global challenge of antimicrobial resistance has spurred the search for new therapeutic agents. Certain isobenzofuran-1(3H)-one derivatives have shown promising activity against a range of bacterial and fungal pathogens.[\[1\]](#)[\[13\]](#) Their mechanism of action can involve disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial signaling pathways.

Other Notable Bioactivities

The therapeutic potential of phthalides extends beyond the aforementioned areas. Other documented activities include:

- Anti-inflammatory effects[\[3\]](#)[\[7\]](#)
- Antioxidant activity[\[14\]](#)
- Anti-platelet aggregation[\[3\]](#)
- Tyrosinase inhibition[\[15\]](#)
- Amoebicidal activity[\[16\]](#)


Synthetic Methodologies: Constructing the Phthalide Core


The synthesis of isobenzofuran-1(3H)-ones has evolved significantly, with numerous methods developed to construct this valuable heterocyclic system. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Transition Metal-Catalyzed C-H Bond Functionalization

A modern and elegant approach to phthalide synthesis involves the transition metal-catalyzed activation of C-H bonds.^{[17][18]} This strategy allows for the coupling of simple, unfunctionalized starting materials, such as benzoic acids, with alkenes or aldehydes.^{[17][19]} Ruthenium and Rhodium catalysts are frequently employed in these transformations.^{[17][20]}

Workflow: Ruthenium-Catalyzed Synthesis of 3-Alkylphthalides

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00701C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 1(3H)-Isobenzofuranone [webbook.nist.gov]
- 5. 1(3H)-Isobenzofuranone [webbook.nist.gov]
- 6. 1(3H)-Isobenzofuranone (CAS 87-41-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in the phytochemistry and pharmacology of plant-derived phthalides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. caringsunshine.com [caringsunshine.com]
- 11. caringsunshine.com [caringsunshine.com]
- 12. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. imjst.org [imjst.org]
- 14. researchgate.net [researchgate.net]
- 15. Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. digital.csic.es [digital.csic.es]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis of Phthalides and α,β -butenolides by Transition Metal-Catalyzed Activation of C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of Phthalides and α,β -butenolides by Transition Metal-Catalyzed Activation of C—H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Isobenzofuran-1(3H)-ones as a class of heterocyclic compounds]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1589357#isobenzofuran-1-3h-ones-as-a-class-of-heterocyclic-compounds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com